molecular formula C7H4Cl2F3NO2S B3336420 2,6-Dichloro-4-trifluoromethylbenzene sulfonamide CAS No. 259683-79-9

2,6-Dichloro-4-trifluoromethylbenzene sulfonamide

Cat. No.: B3336420
CAS No.: 259683-79-9
M. Wt: 294.08 g/mol
InChI Key: QIVJSCXTMLVXCD-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-trifluoromethylbenzene sulfonamide is an organic compound with the molecular formula C7H4Cl2F3NO2S and a molecular weight of 294.08 g/mol . This compound is characterized by the presence of two chlorine atoms, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-trifluoromethylbenzene sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems for precise temperature and pressure regulation, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-trifluoromethylbenzene sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted sulfonamides, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2,6-Dichloro-4-trifluoromethylbenzene sulfonamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-4-trifluoromethylbenzene sulfonamide is unique due to the presence of both the trifluoromethyl group and the sulfonamide group, which impart distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,6-dichloro-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3NO2S/c8-4-1-3(7(10,11)12)2-5(9)6(4)16(13,14)15/h1-2H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVJSCXTMLVXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)S(=O)(=O)N)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372417
Record name 2,6-dichloro-4-(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259683-79-9
Record name 2,6-dichloro-4-(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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